2,4-Dichloro-5-methylphenylboronic acid
Overview
Description
2,4-Dichloro-5-methylphenylboronic acid is a boronic acid derivative characterized by the presence of two chlorine atoms and a methyl group on the phenyl ring. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methylphenylboronic acid typically involves the reaction of this compound with appropriate boronic acid derivatives under controlled conditions. The reaction conditions often require the use of a catalyst and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to handle the reagents and control the reaction parameters. The process is designed to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-methylphenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine atoms or the boronic acid group.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted phenylboronic acids.
Scientific Research Applications
2,4-Dichloro-5-methylphenylboronic acid is widely used in scientific research due to its unique chemical properties. It is employed in the development of new pharmaceuticals, as a reagent in organic synthesis, and in the study of biological systems. Its applications extend to various fields, including medicinal chemistry, where it is used to create new drug candidates, and in materials science, where it is used to develop advanced materials with specific properties.
Mechanism of Action
2,4-Dichloro-5-methylphenylboronic acid is similar to other boronic acids and their derivatives, such as phenylboronic acid and 2,4-dichlorophenylboronic acid. its unique combination of chlorine and methyl groups on the phenyl ring distinguishes it from these compounds. This unique structure imparts specific chemical and physical properties that make it suitable for certain applications where other boronic acids may not be as effective.
Comparison with Similar Compounds
Phenylboronic acid
2,4-Dichlorophenylboronic acid
2,4-Dichloro-5-methoxyphenylboronic acid
Properties
IUPAC Name |
(2,4-dichloro-5-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVMGKREXGTWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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